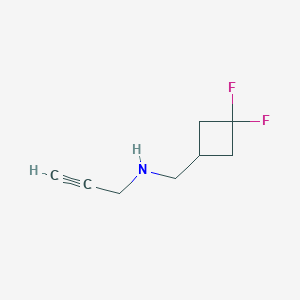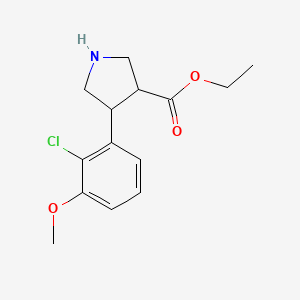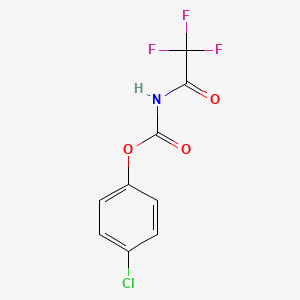
4-Chlorophenyl (2,2,2-trifluoroacetyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorophenyl (2,2,2-trifluoroacetyl)carbamate is an organic compound with the molecular formula C11H9ClF3NO3 It is characterized by the presence of a chlorophenyl group and a trifluoroacetyl group attached to a carbamate moiety
Preparation Methods
The synthesis of 4-Chlorophenyl (2,2,2-trifluoroacetyl)carbamate typically involves the reaction of 4-chloroaniline with trifluoroacetyl chloride in the presence of a base, such as sodium hydroxide, to form the intermediate 4-chloro-2-(trifluoroacetyl)aniline. This intermediate is then reacted with phosgene or a similar carbonylating agent to produce the final carbamate compound . The reaction conditions often require controlled temperatures and the use of inert solvents to ensure high yields and purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods focus on improving reaction efficiency, reducing costs, and minimizing environmental impact. Techniques such as continuous flow reactors and advanced purification processes are commonly employed in industrial settings.
Chemical Reactions Analysis
4-Chlorophenyl (2,2,2-trifluoroacetyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield 4-chlorophenylamine and trifluoroacetic acid.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, it is likely that the phenyl ring and carbamate moiety can undergo such transformations under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis typically yields amines and acids, while substitution reactions produce a variety of substituted phenyl derivatives.
Scientific Research Applications
4-Chlorophenyl (2,2,2-trifluoroacetyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block for designing new compounds.
Biology: The compound’s potential biological activity is of interest for developing new pharmaceuticals and agrochemicals. It may serve as a lead compound for designing inhibitors or activators of specific biological pathways.
Medicine: Research into its pharmacological properties could lead to the development of new drugs for treating various diseases
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 4-Chlorophenyl (2,2,2-trifluoroacetyl)carbamate is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The trifluoroacetyl group may enhance the compound’s ability to penetrate cell membranes and bind to target proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. Further research is needed to elucidate the precise molecular pathways involved.
Comparison with Similar Compounds
4-Chlorophenyl (2,2,2-trifluoroacetyl)carbamate can be compared with other similar compounds, such as:
4-Chloro-2-(trifluoroacetyl)aniline: This compound shares the trifluoroacetyl and chlorophenyl groups but lacks the carbamate moiety.
Trifluoromethylpyridines: These compounds contain a trifluoromethyl group and a pyridine ring.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C9H5ClF3NO3 |
|---|---|
Molecular Weight |
267.59 g/mol |
IUPAC Name |
(4-chlorophenyl) N-(2,2,2-trifluoroacetyl)carbamate |
InChI |
InChI=1S/C9H5ClF3NO3/c10-5-1-3-6(4-2-5)17-8(16)14-7(15)9(11,12)13/h1-4H,(H,14,15,16) |
InChI Key |
RJSREPHSPKIKCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)NC(=O)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


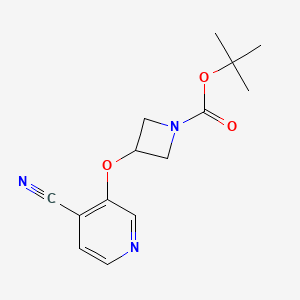
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B14874547.png)

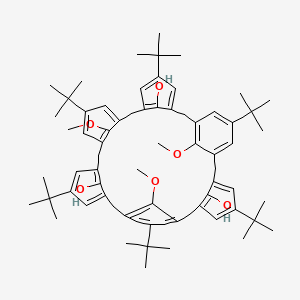
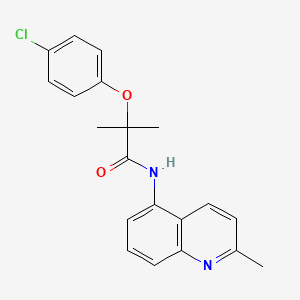
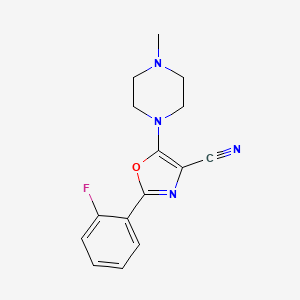
![N-(2-bromophenyl)-3a,6a-dimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxamide](/img/structure/B14874574.png)
![7-(azetidin-3-yl)-7H-pyrrolo[2,3-b]pyridine dihydrochloride](/img/structure/B14874576.png)
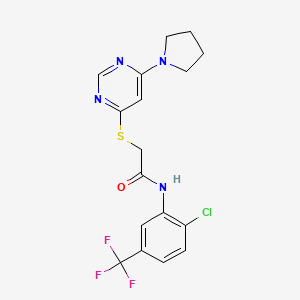
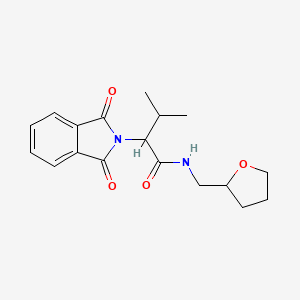
![9-(4-Butoxyphenyl)-3-((3-(trifluoromethyl)benzyl)thio)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B14874591.png)
![N-(2-cyano-4,5,6,7-tetrahydro-1H-[1]benzothieno[2,3-b]pyrrol-3-yl)-4-methylbenzamide](/img/structure/B14874612.png)
